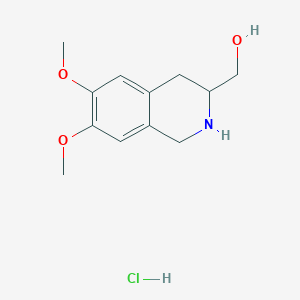

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride

説明

Chemical Classification and Nomenclature of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride

The compound (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride represents a sophisticated member of the tetrahydroisoquinoline alkaloid family, characterized by its specific substitution pattern and salt formation. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol with 6,7-dimethoxy substitutions, existing as the hydrochloride salt form. The molecular structure consists of a fully saturated isoquinoline ring system, distinguishing it from the parent aromatic isoquinoline compound. The tetrahydroisoquinoline scaffold serves as the fundamental framework, where the nitrogen atom is positioned at the 2-position within the heterocyclic ring system.

The specific substitution pattern of this compound includes two methoxy groups positioned at the 6,7-carbons of the benzene ring portion of the isoquinoline system, creating an electron-rich aromatic environment that significantly influences the compound's chemical properties. The methanol functional group attached at the 3-position introduces additional complexity through the presence of a primary alcohol functionality, which provides opportunities for further chemical modifications and influences the overall polarity of the molecule. The hydrochloride salt formation enhances the compound's solubility characteristics and stability profile, making it more suitable for various research applications and chemical studies.

The classification of this compound extends beyond simple structural categorization, as it belongs to the broader family of benzylisoquinoline alkaloids, which are natural products derived from benzylisoquinoline precursors. These alkaloids represent a significant class of nitrogen-containing compounds that exhibit substantial pharmacological properties and serve as important synthetic targets in medicinal chemistry research. The tetrahydroisoquinoline moiety functions as a privileged scaffold in drug discovery, providing a conformationally restricted framework that can interact with various biological targets through specific spatial arrangements of functional groups.

Historical Context of Tetrahydroisoquinoline Research

The historical development of tetrahydroisoquinoline research traces its origins to the early twentieth century, when fundamental discoveries in alkaloid chemistry laid the groundwork for understanding these complex nitrogen-containing natural products. The Pictet-Spengler reaction, first discovered in 1911 by Amé Pictet and Theodor Spengler, revolutionized the synthetic approach to constructing tetrahydroisoquinoline frameworks. This landmark reaction involves the condensation of β-arylethylamine with aldehydes or ketones followed by ring closure, establishing a fundamental synthetic methodology that remains central to tetrahydroisoquinoline chemistry today. The original Pictet-Spengler reaction specifically involved the treatment of phenethylamine with dimethoxymethane under hydrochloric acid catalysis to form tetrahydroisoquinoline, demonstrating the viability of synthetic approaches to these alkaloid frameworks.

The subsequent decades witnessed significant advances in understanding the structural complexity and biological significance of tetrahydroisoquinoline alkaloids, particularly through the pioneering work on papaverine and related benzylisoquinoline compounds. Guido Goldschmiedt's systematic structural elucidation of papaverine between 1885 and 1898 established fundamental principles for characterizing these alkaloids, including the identification of methoxy group patterns and tertiary nitrogen functionality. The successful synthesis of papaverine in 1909 by Pictet and Gams validated the proposed molecular structures and confirmed the feasibility of total synthesis approaches to complex isoquinoline alkaloids.

The mid-twentieth century brought renewed interest in tetrahydroisoquinoline research as scientists began to appreciate the vast structural diversity within this alkaloid family. Researchers discovered that simple tetrahydroisoquinoline alkaloids primarily occur in cacti families such as Cactaceae, Chenopodiaceae, and Fabaceae, where they exist alongside β-phenylethylamine alkaloids. These natural products typically feature stereogenic centers at the C1 carbon position with various oxidation patterns on the aromatic ring system, providing insights into the biosynthetic pathways that generate structural diversity within the tetrahydroisoquinoline framework.

The contemporary era of tetrahydroisoquinoline research has been characterized by the application of modern synthetic methodologies and analytical techniques to develop novel derivatives with enhanced properties. The Pictet-Spengler reaction has undergone continuous refinement, with researchers discovering that aprotic media can provide superior yields compared to traditional protic solvent systems. Additionally, the recognition that enzyme-catalyzed Pictet-Spengler reactions occur naturally in biosynthetic pathways, such as those involving strictosidine synthase, has opened new avenues for bio-engineering approaches to alkaloid production.

Significance in Isoquinoline Alkaloid Chemistry

The significance of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride within isoquinoline alkaloid chemistry extends far beyond its individual structural characteristics, representing a key member of a chemical family that encompasses over 2500 biologically active derivatives. Benzylisoquinoline alkaloids, of which tetrahydroisoquinolines constitute a major subfamily, demonstrate remarkable structural diversity and can be classified into numerous subgroups including aporphines, phthalideisoquinoline alkaloids, morphinans, protoberberine alkaloids, and pavins. This extensive structural diversity reflects the fundamental importance of the isoquinoline scaffold in natural product chemistry and highlights the evolutionary significance of these compounds in plant metabolism and chemical defense mechanisms.

The tetrahydroisoquinoline framework serves as a crucial intermediate in the biosynthesis of more complex alkaloid structures, functioning as a branch point from which multiple biosynthetic pathways diverge to generate diverse alkaloid families. The biosynthetic significance becomes particularly evident when examining the role of tetrahydroisoquinoline derivatives as precursors to various natural products, where specific substitution patterns and stereochemical configurations direct the subsequent enzymatic transformations. The 6,7-dimethoxy substitution pattern observed in the target compound represents a common motif in naturally occurring isoquinoline alkaloids, suggesting that this substitution pattern confers advantageous properties for biological function or chemical stability.

The synthetic accessibility of tetrahydroisoquinoline derivatives through the Pictet-Spengler reaction and related methodologies has made these compounds particularly valuable for structure-activity relationship studies and combinatorial chemistry approaches. The reaction's versatility allows for the systematic variation of substituents on both the aromatic ring and the ethylamine component, enabling the generation of extensive libraries of tetrahydroisoquinoline derivatives for biological evaluation. This synthetic accessibility has positioned tetrahydroisoquinolines as privileged scaffolds in drug discovery programs, where their conformationally restricted nature provides advantages in achieving selective interactions with biological targets.

The conformational properties of tetrahydroisoquinoline compounds contribute significantly to their biological activities, as the saturated ring system provides a degree of conformational restriction that can enhance binding selectivity compared to more flexible analogs. The tetrahydroisoquinoline framework represents a conformationally restrained analog of β-phenethylamine and amphetamine, designated as a cyclized analog that maintains key pharmacophoric elements while restricting conformational freedom. This conformational restriction can lead to enhanced selectivity profiles and improved pharmacological properties compared to more flexible analogs.

| Alkaloid Subgroup | Representative Compounds | Structural Features |

|---|---|---|

| Benzyltetrahydroisoquinolines | Reticuline, Laudanosine | Simple THIQ core with benzyl substitution |

| Aporphines | Various derivatives | Phenanthrene-like structure from THIQ |

| Morphinans | Complex alkaloids | Highly modified THIQ framework |

| Protoberberines | Berberine derivatives | Bridged THIQ systems |

Structural Relationship to Natural Tetrahydroisoquinoline Compounds

The structural features of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride demonstrate significant relationships to naturally occurring tetrahydroisoquinoline compounds, particularly those found in various plant families where these alkaloids serve important biological functions. The 6,7-dimethoxy substitution pattern represents one of the most prevalent motifs in natural benzylisoquinoline alkaloids, appearing in compounds such as papaverine, where four methoxy groups create a highly electron-rich aromatic environment. Papaverine, systematically named as 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline, shares the characteristic 6,7-dimethoxy pattern with the target compound, though it exists as a fully aromatic isoquinoline rather than the tetrahydro form.

The presence of the methanol functional group at the 3-position in the target compound establishes important structural parallels with other naturally occurring tetrahydroisoquinoline derivatives that feature hydroxyl or alcohol functionalities. Related compounds such as (1,2,3,4-tetrahydroisoquinolin-3-yl)methanol demonstrate similar structural motifs, where the methanol group provides opportunities for hydrogen bonding interactions and influences the overall polarity and solubility characteristics of the molecule. These structural similarities suggest that the target compound may share certain biological properties or synthetic pathways with naturally occurring analogs, making it a valuable model compound for understanding structure-activity relationships within this alkaloid family.

The tetrahydroisoquinoline core structure connects the target compound to a vast network of natural products that arise through common biosynthetic pathways, particularly those involving the condensation of dopamine-derived precursors with various aldehyde components. The biosynthesis of benzylisoquinoline alkaloids begins with the amino acid tyrosine, which undergoes conversion to dopamine through hydroxylation and decarboxylation reactions, followed by oxidative deamination to form 4-hydroxyphenylacetaldehyde. These two components then participate in an enzyme-catalyzed condensation reaction catalyzed by norcoclaurine synthase to form the fundamental benzylisoquinoline backbone that serves as the foundation for numerous alkaloid structures.

The substitution pattern observed in the target compound also relates to compounds found in specific plant families, particularly those from cacti species where simple tetrahydroisoquinoline alkaloids commonly occur alongside β-phenylethylamine derivatives. These natural tetrahydroisoquinolines typically feature stereogenic centers at the C1 carbon position with various oxidation patterns on the aromatic ring system, creating structural diversity through different combinations of hydroxyl, methoxy, and other functional groups. The electron-rich nature of the 6,7-dimethoxy substitution pattern in the target compound facilitates the electrophilic aromatic substitution reactions that are central to the Pictet-Spengler cyclization, explaining why this substitution pattern appears frequently in both natural and synthetic tetrahydroisoquinoline compounds.

Comparative analysis reveals that the target compound shares structural elements with various alkaloids isolated from different plant sources, including compounds from the Papaveraceae family where benzylisoquinoline alkaloids are particularly abundant. The presence of multiple methoxy groups creates favorable electronic conditions for cyclization reactions and provides sites for potential metabolic transformations, connecting the synthetic compound to the metabolic pathways observed in alkaloid-producing plants. The structural relationship extends to compounds such as reticuline, which serves as an important intermediate in alkaloid biosynthesis and features similar tetrahydroisoquinoline framework with strategic hydroxyl and methoxy substitutions.

| Natural THIQ Compound | Source | Key Structural Features | Relationship to Target |

|---|---|---|---|

| Papaverine | Papaver somniferum | 6,7-Dimethoxy substitution | Shared methoxy pattern |

| Reticuline | Annona reticulata | THIQ core with OH/OMe groups | Common biosynthetic framework |

| Laudanosine | Various plant sources | Benzyl-THIQ structure | Related alkaloid subfamily |

| Simple THIQ alkaloids | Cactaceae family | Variable substitution patterns | Basic structural framework |

特性

IUPAC Name |

(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-15-11-4-8-3-10(7-14)13-6-9(8)5-12(11)16-2;/h4-5,10,13-14H,3,6-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWOHVJRRDAISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)CO)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670747 | |

| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886997-74-6 | |

| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Approach

The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives typically involves:

- Formation of the tetrahydroisoquinoline skeleton via cyclization reactions.

- Introduction of the 3-methanol substituent on the tetrahydroisoquinoline ring.

- Conversion to the hydrochloride salt for improved stability and handling.

Cyclization to Form the Tetrahydroisoquinoline Core

A key step in the preparation is the cyclization of appropriate precursors to form the tetrahydroisoquinoline ring system.

Acid-Catalyzed Cyclization : Ketoamides or amino alcohol precursors are cyclized using catalytic amounts of toluene-p-sulfonic acid in dichloromethane or methanol at room temperature or slightly elevated temperatures. This method yields 1,2,3,4-tetrahydroisoquinolines in high yields (90–97%) within 30 minutes to several hours.

Pictet–Spengler Condensation : Reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with aldehydes in the presence of Lewis acids such as BF3·OEt2 leads to cyclization forming tetrahydroisoquinoline derivatives. This method is versatile and allows for the introduction of substituents at various positions.

Introduction of the 3-Methanol Group

The 3-position methanol substituent is introduced by reduction or functional group transformation:

Reduction of N-acylcarbamates : N-acylcarbamates derived from 2-(3,4-dimethoxyphenyl)-ethylamine intermediates are reduced using diisobutyl aluminum hydride (DIBAL-H), followed by cyclization mediated by BF3·OEt2 to yield the 3-hydroxymethyl tetrahydroisoquinoline.

Amino Alcohol Formation and Purification : After reduction, the crude amino alcohol is purified by column chromatography using solvent systems such as chloroform saturated with ammonia and a small percentage of methanol, yielding pure amino alcohols in about 70% yield.

Formation of Hydrochloride Salt

The free base of the 3-methanol tetrahydroisoquinoline is converted into the hydrochloride salt by treatment with hydrochloric acid in isopropanol or other suitable solvents. The salt formation enhances the compound's stability and facilitates crystallization and purification.

Representative Preparation Procedure

Alternative Synthetic Routes

Enantioselective Synthesis : Enantiomerically enriched tetrahydroisoquinolines can be prepared by transfer hydrogenation of 3,4-dihydroisoquinolines using chiral Ru(II) catalysts, followed by functional group transformations to introduce the methanol group and salt formation.

Alkylation and Hydrolysis Routes : Alkylation of 1,2,3,4-tetrahydroisoquinoline with substituted bromo-acetic acid methyl esters, followed by hydrolysis and amide coupling, can also lead to related derivatives. These methods are adaptable for introducing various substituents on the tetrahydroisoquinoline scaffold.

Summary Table of Key Preparation Methods

Research Findings and Notes

The acid-catalyzed cyclization is efficient for synthesizing the tetrahydroisoquinoline core with electron-donating methoxy groups at positions 6 and 7, which facilitate cyclization.

Purification of intermediate amino alcohols is critical for obtaining high-purity final products; chromatography with ammonia-saturated solvents improves separation.

Enantioselective methods employing chiral Ru(II) catalysts provide access to optically active tetrahydroisoquinolines, which is important for pharmaceutical applications.

The hydrochloride salt form is commonly prepared by treatment with HCl in isopropanol, yielding crystalline products suitable for further pharmaceutical development.

科学的研究の応用

Medicinal Chemistry

Potential Therapeutic Uses:

The compound has been studied for its potential therapeutic effects. Isoquinoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. Research indicates that (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride may exhibit similar properties.

Antioxidant Activity:

Studies have shown that isoquinoline derivatives possess antioxidant properties. The presence of methoxy groups in this compound enhances its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Neuropharmacology

Cognitive Enhancement:

Research suggests that compounds like (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride may play a role in cognitive enhancement. Isoquinolines are often studied for their effects on neurotransmitter systems involved in learning and memory processes. Preliminary studies indicate that this compound may influence cholinergic pathways .

Neuroprotective Effects:

The neuroprotective potential of this compound is also under investigation. Isoquinoline derivatives have been reported to protect neurons from damage induced by various neurotoxic agents. This property makes them candidates for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Applications

Proteomics Research:

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride is utilized as a biochemical tool in proteomics research. Its specific interactions with proteins can help elucidate biological pathways and mechanisms of action within cells. The compound can serve as a probe to study protein-ligand interactions and enzyme activity .

Analytical Chemistry:

In analytical chemistry, the compound is used as a standard reference material for various assays and experiments. Its unique chemical properties allow researchers to develop methods for detecting related compounds or assessing biological samples.

Case Studies

作用機序

The mechanism of action of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

類似化合物との比較

Physicochemical Comparisons

Therapeutic Potential

Structure-Activity Relationships (SAR)

- Position of Substituents: 3-methanol vs. 1-carboxylic acid drastically alters target engagement.

- Electron-Donating Groups : Methoxy groups enhance aromatic ring electron density, influencing receptor binding.

- Salt Forms : Hydrochloride salts improve bioavailability but may alter pharmacokinetics vs. free bases.

生物活性

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It belongs to the class of tetrahydroisoquinolines, which are known for their pharmacological properties. The presence of methoxy groups at positions 6 and 7 enhances its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit significant antimicrobial properties. For example, the compound has been shown to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacteria . This suggests potential applications in combating resistant bacterial strains.

Cardioprotective Effects

A study investigating the cardioprotective properties of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride) found that it exerts a positive inotropic effect on cardiac muscle. The compound modulates Na+/Ca2+-exchange mechanisms in cardiomyocytes, which is crucial for cardiac contractility and overall heart function . This effect was observed at concentrations ranging from 5 μM to 100 μM.

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects in cancer models. Research indicates that it can attenuate colon carcinogenesis through the blockade of IL-6 mediated signals . This highlights its potential role as a chemotherapeutic agent or in cancer prevention strategies.

The biological activities of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride) can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting enzymes like NDM-1, the compound enhances the efficacy of existing antibiotics against resistant strains.

- Ion Exchange Modulation : Its influence on Na+/Ca2+-exchange contributes to improved cardiac function and protection against ischemic damage.

- Signal Pathway Interference : The ability to block IL-6 signaling pathways suggests a mechanism for its antiproliferative effects in cancer cells.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Antimicrobial Study | Inhibits NDM-1 activity | Potential use in antibiotic resistance management |

| Cardioprotective Study | Positive inotropic effect on rat heart | Could be beneficial for heart failure therapies |

| Antiproliferative Study | Blocks IL-6 signaling in colon cancer models | Promising candidate for cancer treatment |

Q & A

Q. What are the standard protocols for synthesizing (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization and functionalization steps. For example, analogous tetrahydroisoquinoline derivatives are synthesized via reflux reactions in ethanol or dimethyl sulfoxide (DMSO), followed by crystallization . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.

- Temperature control : Reflux at 80–100°C ensures complete cyclization.

- Catalyst use : Acidic conditions (e.g., HCl) facilitate salt formation.

Yield improvements (up to 85%) are achieved by adjusting stoichiometry and reaction time .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

Q. What are the solubility profiles in various solvents, and how should storage conditions be determined?

Methodological Answer:

-

Solubility :

Solvent Solubility (mg/mL) Conditions DMSO >10 Heated to 50°C Methanol ~5 Room temperature Water <1 RT, pH 7 -

Storage : Store at -20°C in sealed, desiccated containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How to design experiments to evaluate its bioactivity, considering factors like cell line selection and controls?

Methodological Answer:

- Cell lines : Use HEK293 or primary neuronal cultures for neuroactivity studies due to tetrahydroisoquinoline’s affinity for neurotransmitter receptors .

- Controls : Include positive controls (e.g., known dopamine agonists) and vehicle controls (DMSO ≤0.1%).

- Dose-response : Test 1 nM–100 µM ranges to identify IC₅₀/EC₅₀ values. Replicate experiments (n=3) to ensure statistical significance .

Q. How to address discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Source analysis : Verify compound purity (HPLC ≥95%) and salt form (HCl vs. free base) .

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. fluorescent probes).

- Structural analogs : Compare with derivatives (e.g., 6,7-dimethoxy-1-methyl analogs) to isolate substituent effects .

Q. What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

- Core modifications : Introduce methyl or benzyl groups at the 1-position via reductive amination .

- Functional group addition : Attach fluorophores (e.g., dansyl chloride) to study cellular uptake via fluorescence microscopy .

- Yield optimization : Use microwave-assisted synthesis to reduce reaction times (10–30 minutes) .

Q. What advanced analytical methods are used for impurity profiling?

Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., des-methyl analogs) with a limit of detection (LOD) ≤0.1% .

- NMR-based quantification : Compare integration values of impurity peaks (<2%) against USP reference standards .

- Stability studies : Accelerated degradation (40°C/75% RH for 6 months) identifies hydrolytic byproducts .

Q. How to optimize HPLC conditions for purity analysis?

Methodological Answer:

- Column : C18 (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile.

- Detection : UV at 254 nm for aromatic moieties.

- Validation : Ensure linearity (R² >0.99) across 0.1–200 µg/mL and precision (%RSD <2) .

Q. What computational methods are used to predict interactions with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model binding to dopamine D₂ receptors (PDB ID: 6CM4).

- MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR : Develop models using Hammett constants for methoxy substituents to predict logP and IC₅₀ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。